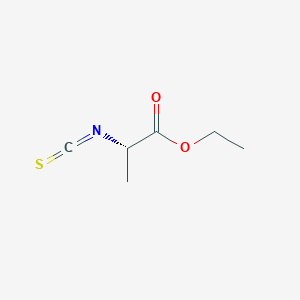

ethyl (2S)-2-isothiocyanatopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-isothiocyanatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJGYASQFZQQJX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches for Ethyl 2s 2 Isothiocyanatopropanoate and Its Chiral Analogs

Strategies for Asymmetric Synthesis of Isothiocyanates

The asymmetric synthesis of α-chiral isothiocyanates can be approached by either establishing the stereocenter during the isothiocyanate formation step or by converting a pre-existing chiral precursor while retaining its stereochemistry. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereoselectivity in bond-forming reactions. researchgate.net In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate. It directs the steric course of a reaction before being cleaved, yielding an enantiomerically enriched product.

For the synthesis of a chiral isothiocyanate, a precursor amine could be derivatized with a recoverable chiral auxiliary. This auxiliary would sterically hinder one face of the molecule, forcing the incoming thiocarbonylating reagent (e.g., carbon disulfide or thiophosgene) to attack from the less hindered face, thereby establishing the desired stereocenter. While widely used in other areas of asymmetric synthesis, such as glycosylations nih.gov and additions to acrylamides researchgate.net, specific applications for the de novo synthesis of α-amino isothiocyanates are less common, as chemists often prefer to start from the readily available chiral pool of amino acids.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method avoids the need to install and remove a stoichiometric auxiliary. Organocatalysis and metal-based catalysis are prominent in this field. researchgate.netnih.gov

Organocatalysis: Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the nucleophile and electrophile through hydrogen bonding. researchgate.net In a potential asymmetric synthesis, a chiral thiourea catalyst could bind to a prochiral substrate, creating a chiral environment that directs the nucleophilic attack to generate the isothiocyanate with high enantioselectivity. researchgate.net

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis, often using chiral Cinchona alkaloid-derived catalysts, is effective for generating optically active products by creating chiral ion pairs. researchgate.net This could be applied to the alkylation of an isothiocyanate precursor to install the chiral center.

Metal Catalysis: Chiral metal complexes, such as those involving copper or rhodium, can catalyze enantioselective transformations. rsc.orgacs.org For instance, a visible-light-promoted, copper-catalyzed three-component reaction of aryl sources, alkenes, and a thiocyanate (B1210189) source has been developed to produce β-aryl isothiocyanates, showcasing the potential for metal-catalyzed routes. acs.org

| Catalytic Approach | Catalyst Type | General Mechanism | Potential Application |

|---|---|---|---|

| Organocatalysis | Chiral Thiourea/Squaramide | Forms a chiral pocket around the substrate via hydrogen bonding, directing the reaction pathway. researchgate.net | Asymmetric addition to an isothiocyanate precursor. |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Formation of a chiral ion pair between the catalyst and a substrate anion, guiding enantioselective alkylation. researchgate.net | Enantioselective functionalization of an isothiocyanate precursor. |

| Metal Catalysis | Chiral Ligand-Metal Complexes (e.g., Cu, Rh) | Creates a chiral coordination sphere that controls the stereochemical outcome of the reaction. rsc.orgacs.org | Asymmetric carboamination or related multi-component reactions. acs.org |

Biocatalysis offers a highly efficient and environmentally friendly approach to producing enantiomerically pure compounds under mild conditions. nih.gov Enzymes like hydrolases, oxidoreductases, and lyases can perform highly stereoselective transformations. nih.govnih.gov

In the context of ethyl (2S)-2-isothiocyanatopropanoate, biocatalysis is primarily used to generate the chiral precursor, (S)-alanine ethyl ester, with high enantiopurity. Enzymes can be employed in several ways:

Kinetic Resolution: Enzymes such as lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted, enantiopure amine. researchgate.net

Asymmetric Synthesis: Transaminases can synthesize a chiral amine from a prochiral ketone, while ammonia (B1221849) lyases can add ammonia to a C=C double bond. researchgate.net

Precursor Synthesis: Lipases have been utilized for the efficient synthesis of various optically active precursors for β-substituted-γ-amino acids through the resolution of substituted cyano-propanoic acid ethyl esters. figshare.com

This strategy leverages the exceptional enantioselectivity of enzymes to provide a starting material of high optical purity, which is then converted to the final isothiocyanate. researchgate.netmdpi.com

Precursor Design and Stereoselective Transformation Pathways

The most direct and common precursor for synthesizing this compound is the ethyl ester of the natural amino acid L-alanine (ethyl (S)-2-aminopropanoate hydrochloride). This approach leverages the pre-existing, stereodefined chiral center from the natural amino acid pool.

The primary transformation pathway is a one-pot, two-step procedure that converts the primary amine into the isothiocyanate group. nih.govbeilstein-journals.org

Dithiocarbamate (B8719985) Salt Formation: The amino acid ester reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine (B128534), N-methylmorpholine) to form an intermediate dithiocarbamate salt. chemrxiv.orgbeilstein-journals.org

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. nih.gov

A variety of desulfurizing agents have been developed for this purpose, each with different efficiencies and compatibilities. The choice of reagent is critical for achieving high yields and preventing side reactions. organic-chemistry.org

| Desulfurizing Agent | Abbreviation / Formula | Notes | Reference |

|---|---|---|---|

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | New, efficient reagent for aliphatic, aromatic, and amino acid-derived ITCs. nih.gov | nih.gov |

| Propane phosphonic acid anhydride | T3P® | Efficient desulfurating agent for dithiocarbamates generated in situ. organic-chemistry.org | organic-chemistry.org |

| p-Toluenesulfonyl chloride | TsCl | Mediates the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org | organic-chemistry.org |

| Sodium persulfate | Na₂S₂O₈ | Used for green synthesis procedures in water. rsc.org Recommended for chiral ITCs. nih.gov | nih.govrsc.org |

| Cyanuric chloride | TCT | Used in aqueous conditions for a facile one-pot process. beilstein-journals.org | beilstein-journals.org |

Alternative, though less common, pathways include the tandem Staudinger/aza-Wittig reactions starting from azides, which can also be applied to amino acid derivatives and offers excellent yields. nih.gov

Optimization of Reaction Parameters for Enantiomeric Excess and Yield in Research Syntheses

A significant challenge in synthesizing isothiocyanates from amino acid esters is the potential for racemization at the α-carbon, which is acidic and prone to epimerization under basic conditions. nih.govnih.gov Therefore, careful optimization of reaction parameters is essential to maximize both chemical yield and enantiomeric excess (ee).

Key parameters for optimization include:

Base: Strong bases like triethylamine (Et₃N) can lead to significant racemization. Milder, non-nucleophilic bases such as N-methylmorpholine (NMM) are preferred to preserve the stereochemical integrity of the product. nih.gov

Reaction Conditions: Microwave-assisted synthesis can dramatically reduce reaction times but may increase the risk of racemization due to higher temperatures. nih.gov Performing the reaction at lower temperatures, even if it requires longer times, often yields products with higher enantiomeric purity. nih.gov

Solvent: The choice of solvent, such as dichloromethane (B109758) (DCM) or water, can influence the reaction rate and selectivity. beilstein-journals.orgmdpi.com Aqueous conditions are considered a green chemistry approach and have proven effective. beilstein-journals.orgrsc.org

Reagent Stoichiometry and Addition: Careful control over the amounts of CS₂ and the desulfurizing agent is necessary to ensure complete conversion and minimize byproduct formation. beilstein-journals.org

The following table, based on research findings for the synthesis of L-alanine methyl ester isothiocyanate, illustrates the impact of reaction conditions on yield and racemization. nih.gov

| Substrate | Base | Conditions | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| L-alanine methyl ester HCl | Et₃N | MW, 90 °C, 3 min | 59% | 65:35 (High Racemization) |

| L-alanine methyl ester HCl | NMM | MW, 90 °C, 3 min | 41% | 90:10 (Some Racemization) |

| L-alanine methyl ester HCl | NMM | Room Temp, 24 h | 63% | >99:1 (No Racemization) |

These findings highlight a crucial trade-off: faster, microwave-assisted methods often come at the cost of enantiopurity, whereas milder, room-temperature conditions are superior for maintaining the stereochemistry of the final product. nih.gov

Derivatization from Stereodefined Natural Products and Amino Acid Scaffolds

The use of naturally occurring, stereodefined compounds as starting materials is a cornerstone of modern asymmetric synthesis. Amino acids represent an inexpensive and abundant source of chirality, known as the "chiral pool." nih.govelectronicsandbooks.com this compound is a direct product of this strategy, being derived from the natural proteinogenic amino acid L-alanine.

The synthetic sequence typically involves two main steps:

Esterification: The carboxylic acid functional group of L-alanine is first protected, commonly through Fischer esterification with ethanol (B145695) and an acid catalyst (e.g., HCl or SOCl₂) to yield ethyl (S)-2-aminopropanoate hydrochloride.

Isothiocyanation: The primary amino group of the resulting ester is then converted to the isothiocyanate functionality using the one-pot dithiocarbamate decomposition method described previously (Section 2.2). nih.govmdpi.com

This approach is highly efficient because it bypasses the need to create the chiral center, focusing instead on the chemical transformation of functional groups under conditions that preserve the existing stereochemistry. rsc.org This method has been successfully applied to a wide range of natural and unnatural amino acid esters to produce a library of chiral isothiocyanates with high yields and low racemization when optimized correctly. nih.gov

Analytical Methodologies for Stereochemical Purity Assessment (e.g., Chiral HPLC, Circular Dichroism)

The determination of enantiomeric composition and stereochemical purity is a critical aspect of the synthesis and application of chiral molecules like this compound. rsc.org The biological and pharmacological properties of enantiomers can differ significantly, necessitating robust analytical techniques to resolve and quantify them accurately. rsc.orgmdpi.com For chiral isothiocyanates derived from α-amino acids, methodologies that can reliably assess stereochemical integrity are paramount. The most prominent and effective techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Circular Dichroism (CD) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioseparation and purity assessment of chiral compounds. mdpi.com The method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of a racemic mixture can form transient, diastereomeric complexes with different stability, leading to different retention times and thus, separation. sigmaaldrich.com

Research into the enantioseparation of analogous chiral isothiocyanates has demonstrated the efficacy of polysaccharide-based CSPs. A notable study successfully resolved several chemopreventive chiral isothiocyanates using an immobilized-type CSP, CHIRALPAK IH-3, which is based on amylose (B160209) tris-[(S)-α-methylbenzylcarbamate]. mdpi.com This study highlighted the versatility of the mobile phase in achieving optimal separation. The investigation explored various mobile phases, including pure alcoholic solvents and hydroalcoholic mixtures, to fine-tune the retention and enantioselectivity. mdpi.com

Key findings from these studies indicate that excellent enantioseparations can be achieved using environmentally friendly eluents. mdpi.com For instance, pure ethanol and mobile phases with a high water content were shown to provide superior resolution for chiral isothiocyanates. mdpi.com The ability to use such "green" solvents makes the methodology both effective and sustainable. The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral stationary phase. sigmaaldrich.com

The selection of the mobile phase modifier (e.g., methanol, ethanol, or acetonitrile) and its proportion with water significantly influences the retention factors of the enantiomers. mdpi.com This tunability allows for the optimization of the analytical method for specific chiral isothiocyanates. While specific chromatograms for this compound are not detailed in the referenced literature, the established methods for structurally similar chiral isothiocyanates provide a clear and directly applicable framework for its analysis. The data below, derived from the analysis of related compounds, illustrates the typical conditions and outcomes of such separations.

Table 1: Illustrative Chiral HPLC Conditions for Enantioseparation of Chiral Isothiocyanates

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose tris-[(S)-α-methylbenzylcarbamate] (CHIRALPAK IH-3) | mdpi.com |

| Mobile Phase Examples | Pure Ethanol; Ethanol/Water mixtures; Methanol/Water mixtures | mdpi.com |

| Detection | UV (e.g., 250 nm) | researchgate.net |

| Outcome | Excellent enantioseparation with high resolution factors. | mdpi.com |

| Key Advantage | Use of environmentally friendly ("green") eluents is effective. | mdpi.com |

Alternatively, indirect HPLC methods can be used. These involve reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. rsc.orgresearchgate.net These diastereomeric pairs can then be separated on a standard, achiral stationary phase. Isothiocyanates themselves have been developed as CDAs for the analysis of chiral amines and amino acids. researchgate.netusm.edu For example, 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) is a well-known CDA that reacts with enantiomeric amino acids, and the resulting diastereomeric thioureas are readily separated on a reversed-phase column. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique to a specific stereoisomer, providing a molecular fingerprint of its three-dimensional structure.

In the context of chiral isothiocyanates, after the enantiomers have been successfully separated by chiral HPLC, CD spectroscopy can be employed to assign the absolute configuration (R or S) to each elution peak. mdpi.com By comparing the experimentally obtained CD spectrum with theoretical calculations or with the spectra of known standards, the stereochemistry of the isolated enantiomers can be unequivocally determined. This two-step process of separation by HPLC followed by characterization by CD spectroscopy provides a comprehensive assessment of the stereochemical purity and identity of compounds like this compound.

Molecular Interactions and Mechanistic Elucidation of Biological Activities of Ethyl 2s 2 Isothiocyanatopropanoate

Investigation of Molecular Targets and Binding Interactions

The isothiocyanate group is a potent electrophile, meaning it readily reacts with electron-rich nucleophiles within the cell. nih.govnih.gov This reactivity is central to its biological effects, which are primarily mediated through the formation of covalent bonds with cellular macromolecules, particularly proteins. nih.gov

Covalent Adduct Formation with Nucleophilic Biomolecules (e.g., Thiols, Amines)

The primary mechanism of action for isothiocyanates is the covalent modification of proteins. nih.govnih.gov The electrophilic carbon atom of the -N=C=S group is susceptible to attack by nucleophilic side chains of amino acids.

Reaction with Thiols: The most frequent targets are the sulfhydryl (thiol) groups of cysteine residues. nih.gov This rapid reaction results in the formation of a dithiocarbamate (B8719985) adduct. nih.gov While this is a primary interaction, these adducts can be unstable under certain physiological conditions, potentially allowing for the release of the original isothiocyanate.

Reaction with Amines: Isothiocyanates also react with the primary amine groups found in the side chains of lysine residues. nih.gov This reaction leads to the formation of a highly stable thiourea (B124793) adduct. nih.gov Studies on allyl isothiocyanate have shown that even under neutral physiological conditions, it can react with lysine residues. nih.gov It has been proposed that the initial, more reversible binding to cysteine may serve as a temporary reservoir, facilitating transport and subsequent transfer to lysine residues to form more permanent, stable adducts.

Non-Covalent Binding Modalities with Enzymes and Receptors

While the defining interactions of isothiocyanates are covalent, non-covalent forces play a crucial role in guiding the molecule to the active or allosteric sites of target proteins. Before a covalent bond is formed, the ITC molecule must first be positioned correctly within a protein's binding pocket. This initial binding is governed by weaker, non-covalent interactions.

Molecular docking studies of certain isothiocyanate derivatives with enzymes like cyclooxygenase-2 (COX-2) have revealed the potential for hydrogen bonding and hydrophobic interactions with amino acid residues in the binding pocket. nih.gov These non-covalent interactions orient the isothiocyanate group in proximity to a nucleophilic residue, such as cysteine, facilitating the subsequent irreversible covalent reaction. Research distinguishing between covalent and non-covalent activators of cellular pathways has further underscored that while most ITCs act covalently, the initial association with their protein targets is a prerequisite step. nih.gov

Ligand-Protein Interaction Studies in Defined in vitro Systems

In vitro studies have identified several key protein targets that are covalently modified by isothiocyanates, leading to the modulation of their function.

Kelch-like ECH-associated protein 1 (Keap1): Keap1 is arguably the most significant molecular target for the antioxidant and cytoprotective effects of ITCs. mdpi.comresearchgate.net Keap1 is a cysteine-rich protein that acts as a negative regulator of the transcription factor Nrf2. nih.gov Isothiocyanates, including sulforaphane (B1684495), react directly with specific, highly reactive cysteine sensor residues on Keap1 (notably Cys151). nih.govresearchgate.net This covalent modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. nih.gov

Tubulin: Another well-documented target of ITCs is the protein tubulin, the monomeric subunit of microtubules. nih.gov Studies with phenethyl isothiocyanate (PEITC) have shown that it can bind to tubulin. nih.gov This interaction disrupts microtubule polymerization dynamics, which is essential for mitotic spindle formation during cell division. The ability of various ITCs to inhibit tubulin polymerization has been shown to correlate well with their potency in inducing cell growth inhibition and apoptosis. nih.govresearchgate.net

| Protein Target | Interacting Isothiocyanate (Example) | Type of Interaction | Consequence of Interaction | Reference(s) |

| Keap1 | Sulforaphane, PEITC | Covalent modification of cysteine residues (e.g., Cys151) | Disruption of Keap1-Nrf2 complex, activation of Nrf2 pathway | nih.govresearchgate.net |

| Tubulin | Phenethyl isothiocyanate (PEITC), Sulforaphane | Covalent binding | Inhibition of microtubule polymerization, G2/M cell cycle arrest | nih.govnih.gov |

| Deubiquitinating Enzymes (DUBs) | Benzyl isothiocyanate, PEITC | Covalent inhibition | Inhibition of cancer cell survival | researchgate.net |

Modulation of Intracellular Signaling Pathways in Model Systems

By interacting with key protein targets, ethyl (2S)-2-isothiocyanatopropanoate is expected to modulate critical intracellular signaling pathways that govern cellular stress responses, proliferation, and survival.

Impact on Oxidative Stress Response Mechanisms (e.g., Nrf2 Pathway Activation)

The activation of the Nrf2-antioxidant response element (ARE) pathway is a hallmark of isothiocyanate activity. mdpi.comyoutube.com This pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.

Keap1-Nrf2 Regulation: Under normal, unstressed conditions, Keap1 continuously binds to the transcription factor Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This process keeps the cellular levels of Nrf2 very low.

ITC-Mediated Nrf2 Stabilization: As electrophiles, ITCs covalently modify the sensor cysteine residues of Keap1. researchgate.netnih.gov This modification alters the structure of Keap1, preventing it from binding to Nrf2.

Nrf2 Translocation and Gene Expression: With its degradation blocked, newly synthesized Nrf2 protein stabilizes, accumulates, and translocates into the nucleus. nih.govaacrjournals.org

ARE Activation: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), located in the promoter region of numerous cytoprotective genes. nih.govaacrjournals.org This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes and proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCLC). aacrjournals.orgnih.gov

Some studies suggest that this process can also be modulated by the activation of protein kinases like ERK and JNK, which can phosphorylate Nrf2 and promote its nuclear accumulation. aacrjournals.org

Comparative Mechanistic Studies with Enantiomeric Forms and Structural Analogs

While general information exists for the broader class of isothiocyanates, the strict requirement to focus solely on this compound cannot be met without specific experimental evidence for this particular compound. To ensure scientific accuracy and adhere to the instructions, the article cannot be generated at this time. Further experimental research on this specific compound is needed before a comprehensive review of its biological activities can be written.

Structure Activity Relationship Sar Studies and Rational Design of Novel Isothiocyanate Derivatives

Systematic Chemical Modifications and their Influence on Molecular Interactions

Systematic chemical modification is a cornerstone of medicinal chemistry, aiming to enhance the desired properties of a lead compound while minimizing undesirable effects. For isothiocyanates, SAR studies have revealed that the reactivity and biological activity are profoundly influenced by the nature of the substituent (R-group) attached to the -N=C=S moiety.

Research into isothiocyanate analogues has demonstrated that the electrophilic carbon atom of the ITC group is crucial for its biological activity, readily reacting with nucleophilic groups such as thiols (-SH) on proteins. The specific R-group modulates this reactivity and influences how the molecule interacts with its biological target. For instance, in studies of sulforaphane (B1684495) analogues, the length and functional groups of the carbon chain separating the isothiocyanate group from another functional group, like a sulfoxide or a ketone, were found to be critical for potency. The most effective analogues often feature a spacer of three or four carbon atoms between the key functional groups. johnshopkins.edu

Modifications can impact several molecular interactions:

Hydrophobicity/Lipophilicity: Altering the alkyl or aryl substituents changes the molecule's solubility and ability to cross cell membranes. Isothiocyanates are generally liposoluble, a property that allows them to cross the blood-brain barrier. nih.gov

Steric Hindrance: The size and shape of the R-group can affect how well the molecule fits into the binding site of a target protein. Bulky groups may prevent optimal binding, while smaller groups might not provide sufficient interaction.

Electronic Effects: Electron-withdrawing or electron-donating groups attached to the R-group can alter the electrophilicity of the isothiocyanate carbon, thereby tuning its reactivity with target nucleophiles.

These principles guide the design of new derivatives with improved target affinity and selectivity.

Impact of Stereochemistry on Biological Activities and Target Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity and target selectivity of chiral compounds like ethyl (2S)-2-isothiocyanatopropanoate. Since biological systems, such as enzyme active sites and receptors, are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.govresearchgate.netmalariaworld.org

The designation "(2S)" in this compound specifies the configuration at the chiral center on the second carbon of the propanoate chain. This specific spatial arrangement is critical for its interaction with biological targets. It has been demonstrated in various classes of compounds that a change in stereochemistry can dramatically influence biological activity. nih.gov For example, in studies of the natural product acivicin and its derivatives, only isomers with a specific stereochemistry—(5S, αS)—displayed significant antiplasmodial activity. nih.govresearchgate.netmalariaworld.org This suggests that biological transport systems and target enzymes can be highly stereoselective. nih.gov

The differential activity between enantiomers can be attributed to:

Binding Affinity: One enantiomer may fit more snugly or form stronger interactions (e.g., hydrogen bonds, hydrophobic interactions) within a chiral binding pocket than its mirror image.

Metabolic Stability: Enzymes responsible for metabolism are also chiral and may metabolize one enantiomer more rapidly than the other, leading to differences in bioavailability and duration of action.

Target Selectivity: Different enantiomers may even interact with different biological targets, leading to distinct pharmacological profiles.

Molecular modeling studies can help elucidate the structural and stereochemical requirements for efficient interaction with a biological target, guiding the synthesis of the most active isomer. nih.govresearchgate.netmalariaworld.org

Table 1: Hypothetical Comparison of Biological Activity of Isothiocyanatopropanoate Stereoisomers This table is illustrative, based on general principles of stereochemistry in drug action, as specific comparative data for this compound vs. its (R)-enantiomer is not available in the provided search results.

| Stereoisomer | Receptor Binding Affinity (Kd) | Enzyme Inhibition (IC50) | Cellular Uptake Rate |

|---|---|---|---|

| (2S)-Isomer | Lower (Higher Affinity) | Lower (More Potent) | Higher |

| (2R)-Isomer | Higher (Lower Affinity) | Higher (Less Potent) | Lower |

Rational Design Principles for Modifying the Propanoate Ester Moiety

The propanoate ester moiety in this compound is a key target for rational drug design. Esters are often incorporated into drug molecules to act as prodrugs, improving properties like membrane permeability. However, they are also susceptible to hydrolysis by esterase enzymes in the body. Modifying this group can significantly alter the compound's pharmacokinetic and pharmacodynamic profile.

Principles for modification include:

Altering the Alkyl Group (Ethyl): Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, tert-butyl) can modulate the compound's lipophilicity and steric bulk. researchgate.net This can influence solubility, absorption, and susceptibility to enzymatic cleavage. A larger, more sterically hindered group like tert-butyl may slow the rate of hydrolysis, potentially prolonging the compound's duration of action. researchgate.net

Ester to Amide Conversion: Replacing the ester oxygen with a nitrogen atom to form an amide is a common bioisosteric replacement. wikipedia.org Amides are generally more resistant to hydrolysis than esters, which can lead to increased metabolic stability and a longer half-life. wikipedia.orgprinceton.edu

Bioisosteric Replacement: Other functional groups with similar steric and electronic properties can be used to replace the ester. The goal is to retain the desired biological activity while improving other properties.

These modifications are guided by the need to balance chemical stability, metabolic profile, and biological activity.

Exploration of Functional Group Replacements on the Isothiocyanate Group

The isothiocyanate (-N=C=S) group is the key pharmacophore responsible for the bioactivity of many of these compounds. mdpi.com Its electrophilic carbon readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. However, this high reactivity can also lead to non-specific binding and potential toxicity. Therefore, replacing the ITC group with other functionalities, known as bioisosteres, is an area of active research. wikipedia.orgcambridgemedchemconsulting.com

A bioisostere is a chemical group that can replace another while retaining the desired biological activity. cambridgemedchemconsulting.com The goal is to create a new molecule with improved properties, such as enhanced selectivity, reduced toxicity, or better pharmacokinetics.

Potential bioisosteric replacements for the isothiocyanate group could include:

Thiocyanates (R-S-C≡N): These are isomers of isothiocyanates. wikipedia.org While they possess a different bonding arrangement, they may interact with similar targets, though often with different potency.

Nitriles (R-C≡N): The nitrile group can sometimes mimic the interactions of the ITC group, although it is generally less reactive.

Other Electrophilic "Warheads": Groups like vinyl sulfones or α,β-unsaturated ketones, which are also electrophilic and can react with cysteine residues, could be explored as functional replacements.

Studies have shown that the isothiocyanate functional group is critical for the inhibitory activity of certain compounds, and its removal or replacement with a non-electrophilic group like a hydroxyl group can abolish its activity. nih.gov This underscores the challenge in finding a suitable bioisostere that preserves the mechanism of action.

Development of Isothiocyanate Conjugates and Prodrug Strategies in Research

To overcome challenges such as poor stability, low aqueous solubility, or lack of target specificity, researchers often employ conjugate and prodrug strategies. nih.govmdpi.com

Prodrugs: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For isothiocyanates, which can be unstable, a prodrug approach can protect the reactive ITC group until it reaches the desired physiological environment. nih.gov For example, isothiocyanates have been formulated as prodrugs that are stable at acidic pH but release the active compound at the physiological pH of 7.4 or in the presence of plasma enzymes. nih.gov This strategy can improve stability and bioavailability.

Conjugates: This approach involves linking the isothiocyanate molecule to another chemical entity to enhance its properties. The attached molecule could be a fluorophore for imaging purposes, a targeting ligand to direct the compound to specific cells or tissues, or a molecule that improves pharmacokinetic properties. elsevierpure.com For instance, conjugating sulforaphane to a rhodol fluorophore was shown to increase its cytotoxicity toward cancer cells by altering its intracellular trafficking and creating a novel mechanism of action involving direct DNA damage. elsevierpure.com

These strategies represent a sophisticated approach to drug design, aiming to enhance the therapeutic potential of isothiocyanates by improving their delivery, stability, and selectivity.

High-Throughput Screening Approaches for Derivative Library Evaluation

High-Throughput Screening (HTS) is a crucial technology in modern drug discovery that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nuvisan.com For isothiocyanate derivatives, HTS is used to evaluate large libraries of structurally related compounds to identify "hits"—compounds that show a desired effect against a biological target. mdpi.com

The HTS process for an isothiocyanate library typically involves:

Library Generation: A diverse library of isothiocyanate derivatives is synthesized, incorporating various modifications to the R-group, the ester moiety, or other parts of the molecule.

Assay Development: A specific and robust assay is developed to measure the biological activity of interest. This could be an enzyme inhibition assay, a cell-based assay measuring cell viability, or a reporter gene assay. mdpi.com

Automated Screening: The compound library is tested using automated robotic systems that handle the pipetting, incubation, and data reading steps in a miniaturized format (e.g., 96- or 384-well plates). vliz.be

Data Analysis: The large volume of data generated is analyzed to identify active compounds. Hits are then subjected to further confirmation and dose-response studies to determine their potency. nih.gov

HTS enables the efficient exploration of the structure-activity landscape, quickly identifying promising scaffolds and guiding medicinal chemistry efforts toward the most effective derivatives for further development. nih.gov

Advanced Analytical and Spectroscopic Techniques for the Characterization and Quantification of Ethyl 2s 2 Isothiocyanatopropanoate in Complex Research Matrices

Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC, GC)

The separation of the (S)-enantiomer of ethyl 2-isothiocyanatopropanoate from its (R)-counterpart is critical for evaluating its specific biological or chemical activity. Chiral chromatography is the cornerstone of this process.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for the enantioseparation of isothiocyanates. Methodologies often employ Chiral Stationary Phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. Immobilized polysaccharide-based CSPs, such as those derived from amylose (B160209), are particularly effective. For instance, studies on related chiral isothiocyanates like sulforaphane (B1684495) have demonstrated successful baseline resolution using amylose tris-[(S)-α-methylbenzylcarbamate] based columns. mdpi.com In such a system, the mobile phase composition, typically a mixture of an alcohol like ethanol (B145695) with a hydrocarbon like n-hexane, is optimized to achieve maximum separation. For ethyl (2S)-2-isothiocyanatopropanoate, a similar approach would be expected to yield effective enantioseparation, allowing for the isolation and quantification of the pure (S)-enantiomer. mdpi.com

Chiral Gas Chromatography (GC): Gas chromatography offers high resolution and sensitivity, particularly for volatile compounds. For the enantioseparation of chiral molecules like ethyl 2-isothiocyanatopropanoate, capillary columns containing derivatized cyclodextrins as the chiral selector are frequently used. gcms.cz These cyclodextrin-based stationary phases can form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. A study on various ethyl isothiocyanatocarboxylates reported their properties via GC analysis, indicating the suitability of this technique for the compound class. nist.gov The selection of the specific cyclodextrin (B1172386) derivative and the temperature programming of the GC oven are critical parameters that must be optimized for baseline resolution of the enantiomers. gcms.cz

| Technique | Chiral Stationary Phase (CSP) Principle | Typical Mobile/Carrier Phase | Key Optimization Parameters | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide derivatives (e.g., amylose, cellulose) on a silica (B1680970) support create diastereomeric interactions. | Alkane/Alcohol mixtures (e.g., n-Hexane/Ethanol) | Mobile phase composition, flow rate, column temperature. | mdpi.com |

| Chiral GC | Derivatized cyclodextrins form inclusion complexes with enantiomers. | Inert gas (e.g., Helium, Nitrogen) | Temperature program, column type (cyclodextrin derivative), carrier gas flow rate. | gcms.cznist.gov |

Mass Spectrometry-Based Characterization and Quantification (e.g., LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is indispensable for the structural confirmation and sensitive quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For quantification, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. mdpi.comulisboa.pt In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from matrix components. ulisboa.pt LC-MS/MS methods are developed by optimizing the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow, to achieve maximum ion generation. researchgate.netnih.gov While isothiocyanates can be analyzed directly, derivatization is often used to improve ionization efficiency and chromatographic retention. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, greatly enhancing confidence in its identification. mdpi.com UPLC-HRMS/MS methods have been successfully used for the qualitative and quantitative determination of other isothiocyanates, often avoiding the need for a derivatization step. mdpi.com The NIST WebBook database contains the electron ionization (EI) mass spectrum for ethyl 2-isothiocyanatopropionate, providing reference fragmentation patterns for its identification via GC-MS. nist.gov

| Technique | Ionization Method | Operating Mode | Key Advantages for Analysis | Reference |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for quantification in complex matrices. | mdpi.comulisboa.pt |

| GC-MS | Electron Ionization (EI) | Full Scan / SIM | Provides characteristic fragmentation patterns for structural confirmation. | nist.gov |

| UPLC-HRMS/MS | Electrospray Ionization (ESI) | High-Resolution Mass Measurement | Enables determination of elemental composition for unambiguous identification. | mdpi.com |

Spectroscopic Methods for Structural Elucidation of Research Intermediates and Metabolites (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for confirming the molecular structure of this compound and identifying any related intermediates or metabolites from research studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl group (a quartet and a triplet) and the propanoate backbone (a quartet for the chiral proton and a doublet for the methyl group). azom.comchemicalbook.com The chemical shifts and coupling constants of these signals confirm the connectivity of the atoms. ¹³C NMR would definitively identify the unique carbon environments, including the characteristic signal for the isothiocyanate carbon (-N=C=S). rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The most prominent and characteristic absorption band for this compound is the strong, broad asymmetric stretch of the isothiocyanate group (-N=C=S), which typically appears in the region of 2000-2200 cm⁻¹. Other key signals include the C=O stretch of the ester group around 1740 cm⁻¹ and C-H stretching vibrations. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Simple aliphatic isothiocyanates generally lack strong chromophores and thus exhibit weak absorption in the near-UV region. mdpi.com However, UV-Vis spectroscopy becomes a powerful tool when the isothiocyanate is derivatized. For example, conversion to a thiourea (B124793) derivative introduces an aromatic system or a group that provides a strong UV-absorbing chromophore, facilitating detection and quantification. nih.gov UV-Vis can also be used to monitor the stability of the compound under prolonged UV exposure in photochemistry studies. nih.gov

Chiroptical Techniques for Absolute Configuration Assignment and Enantiomeric Excess Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are essential for confirming the absolute configuration and enantiomeric purity of the (S)-enantiomer.

Optical Rotation: A pure sample of a single enantiomer will rotate the plane of plane-polarized light. The measurement of the specific rotation ([α]) is a classic method for characterizing a chiral compound. For this compound, a non-zero specific rotation value would confirm its optical activity. The sign (+ or -) and magnitude of the rotation are characteristic of the compound under specific conditions (temperature, solvent, concentration, and wavelength). It is a valuable tool for determining enantiomeric excess (ee), although its accuracy can be affected by the presence of other optically active impurities. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical structure of the molecule. The resulting CD spectrum, or "Cotton effect," is highly sensitive to the molecule's three-dimensional arrangement. By comparing the experimentally measured CD spectrum of this compound with spectra predicted from theoretical calculations or with known reference compounds, the absolute configuration (S) can be unambiguously confirmed.

Sample Preparation and Derivatization Strategies for Research Applications

Effective sample preparation is crucial for accurate analysis, especially from complex research matrices. Given the high reactivity and potential volatility of isothiocyanates, derivatization is a common and effective strategy. mdpi.comresearchgate.net

The primary goals of derivatization are to increase the stability of the analyte and to introduce a chemical moiety that enhances its detectability by chromatographic or spectroscopic methods. Several derivatization reactions are employed for isothiocyanates:

Reaction with Amines: Reaction with ammonia (B1221849) converts the isothiocyanate to its corresponding thiourea derivative. This adds a chromophore suitable for UV detection and creates a more stable, less volatile compound for LC-MS analysis. nih.gov

Reaction with Thiols: Isothiocyanates readily react with thiol-containing molecules like N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol (B97157). mdpi.com These reactions form stable adducts that are amenable to HPLC and LC-MS analysis and can be performed prior to or after extraction.

Cyclocondensation: The reaction with 1,2-benzenedithiol is highly selective for isothiocyanates and has been used for their determination via HPLC or GC-MS. mdpi.com

Solid-Phase Extraction (SPE) is a frequently used clean-up technique to isolate isothiocyanates or their derivatives from complex samples, removing interfering substances before instrumental analysis. mdpi.comresearchgate.net

| Derivatizing Reagent | Product Formed | Analytical Advantage | Reference |

|---|---|---|---|

| Ammonia | Thiourea derivative | Increases stability; introduces a UV chromophore. | nih.govresearchgate.net |

| N-acetyl-L-cysteine (NAC) | Thio-adduct (mercapturic acid analog) | Stabilizes the ITC; suitable for LC-MS. | mdpi.com |

| 1,2-Benzenedithiol | Cyclocondensation product | Highly selective reaction; product suitable for HPLC or GC-MS. | mdpi.com |

| Mercaptoacetic acid | Thio-adduct | Allows for in-vial derivatization for capillary electrophoresis. | mdpi.comresearchgate.net |

Development of Advanced Detection Systems and Biosensors for Research (if applicable)

While specific biosensors for this compound have not been reported, research into sensors for the isothiocyanate or thiocyanate (B1210189) functional group provides a framework for future development.

Electrochemical Biosensors: Biosensors for phenolic compounds often use enzymes like laccase or tyrosinase immobilized on an electrode. nih.gov A similar principle could be explored where an enzyme that specifically interacts with or is inhibited by this compound could be used as the biological recognition element.

Nanosensor Technology: Fluorescent nanosensors have been developed for detecting related ions. For example, a fluorometric sensor using gold nanoclusters (GNCs) has been designed to detect thiocyanate (SCN⁻) ions. mdpi.com The thiocyanate has a high affinity for the gold atoms, causing a detectable change in the fluorescence of the GNCs. This principle of surface interaction and signal transduction could potentially be adapted to create a selective nanosensor for the isothiocyanate group in research applications, offering a rapid and sensitive detection method. mdpi.com DNA-based biosensors, which measure the protective effect of an antioxidant against oxidative damage to DNA, represent another indirect strategy that could be applied in functional studies. nih.gov

Computational Chemistry and Theoretical Modeling of Ethyl 2s 2 Isothiocyanatopropanoate and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of ethyl (2S)-2-isothiocyanatopropanoate. core.ac.uk These calculations can provide a wealth of information about the molecule's properties.

DFT studies on various isothiocyanates have demonstrated their utility in assessing anticancer and antioxidant activities. core.ac.uknih.gov For this compound, DFT calculations would typically be employed to determine key electronic descriptors. These descriptors are crucial for predicting how the molecule will interact with biological targets and other chemical species.

Key Electronic Descriptors from DFT Calculations:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The isothiocyanate group (-N=C=S) is a key feature, with the carbon atom being highly electrophilic and susceptible to nucleophilic attack. mdpi.com

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Electronic Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating potential |

| LUMO Energy | -1.2 eV | Indicates electron-accepting potential |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Chemical Potential (μ) | -4.35 eV | Measure of the escaping tendency of electrons |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | 3.01 eV | Index of electrophilic character |

These quantum chemical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting its chemical behavior and biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. pnas.orgnih.govrsc.orgmdpi.com These methods are instrumental in drug discovery and mechanistic studies. nih.govnih.gov

Isothiocyanates are known to interact with various protein targets, often through covalent modification of cysteine residues. nih.gov For instance, studies have shown that isothiocyanates can inhibit enzymes like cyclooxygenase (COX) and proteasomal deubiquitinases. nih.govrsc.org

Molecular Docking:

Molecular docking simulations would be used to predict the preferred binding orientation and affinity of this compound within the active site of a target protein. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy.

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. rsc.org These simulations provide insights into the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and any conformational changes that may occur upon binding.

An illustrative example of potential molecular docking results for this compound with a hypothetical protein target is shown below.

| Protein Target (Illustrative) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.2 | Ser530, Tyr385, Arg120 |

| Keap1 | -6.8 | Cys151, Ser602 |

| p53 | -5.9 | Arg248, Ser241 |

These simulations are crucial for identifying potential biological targets and for understanding the molecular basis of the compound's activity.

Conformation Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformation analysis aims to identify the stable conformers of the molecule and to understand the energy barriers between them. creative-biolabs.comlibretexts.org

By systematically rotating the rotatable bonds of the molecule, an energy landscape can be mapped. pnas.orgnih.govaip.orgplos.orgfrontiersin.org This landscape reveals the low-energy (stable) conformations and the transition states that connect them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. acs.org

For this compound, key dihedral angles to consider would be around the C-C and C-O bonds of the ethyl propanoate moiety. The results of a conformational analysis can be visualized in a potential energy surface plot.

A simplified, illustrative representation of the conformational energy landscape is provided in the table below.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| Global Minimum | 0.0 | 180 (anti) | 60 (gauche) |

| Local Minimum 1 | 1.2 | 60 (gauche) | 180 (anti) |

| Local Minimum 2 | 1.5 | -60 (gauche) | 180 (anti) |

| Transition State | 3.5 | 0 (eclipsed) | 120 |

Understanding the accessible conformations and their relative energies is vital, as different conformers may exhibit different binding affinities for a biological target.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable in aiding the experimental characterization of a compound. nih.gov For this compound, the prediction of NMR chemical shifts is particularly relevant.

The accurate prediction of ¹³C and ¹H NMR spectra can help in the structural elucidation and confirmation of the synthesized molecule. nih.gov Computational approaches, often using DFT with specific functionals and basis sets, can calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. github.iofrontiersin.org

A known challenge in the ¹³C NMR of isothiocyanates is the often weak or "silent" signal of the isothiocyanate carbon, which is due to its structural flexibility. nih.gov Computational studies can help to understand and predict this phenomenon.

Below is an illustrative table comparing hypothetical experimental and computationally predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | 170.5 | 170.2 |

| -N=C=S | 130.2 | 130.8 |

| -CH- | 58.9 | 58.5 |

| -O-CH₂- | 62.3 | 62.1 |

| -CH₃ (propanoate) | 16.8 | 16.5 |

| -CH₃ (ethyl) | 14.1 | 14.0 |

The good agreement between predicted and experimental spectra can provide confidence in the structural assignment.

In Silico Screening and Virtual Library Design for Analog Development

In silico screening and the design of virtual libraries are powerful strategies in drug discovery for identifying new lead compounds. creative-biolabs.comnih.govnih.gov Starting with a known active molecule like this compound, a virtual library of analogs can be generated by systematically modifying its chemical structure. acs.orgnews-medical.net

These modifications could include, for example, changing the ester group, altering the alkyl chain length, or introducing different substituents. The resulting virtual library can then be screened against a panel of biological targets using high-throughput molecular docking. nih.gov This process allows for the rapid identification of analogs with potentially improved activity or other desirable properties.

The design of these libraries can be guided by established principles of medicinal chemistry, such as Lipinski's rule of five, to ensure that the designed molecules have drug-like properties. nih.gov

An example of a small virtual library designed around the this compound scaffold is shown below.

| Analog ID | R Group (Ester) | R' Group (at C2) | Predicted Activity (Illustrative) |

| EITP-001 | Methyl | H | Moderate |

| EITP-002 | Propyl | Methyl | High |

| EITP-003 | Isopropyl | H | Low |

| EITP-004 | Benzyl | Methyl | High |

This approach accelerates the discovery of new and more potent compounds by focusing synthetic efforts on the most promising candidates.

Mechanistic Insights from Reaction Pathway and Transition State Computations

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. mdpi.comrsc.orgresearchgate.net For this compound, this includes understanding its formation and its reactions with nucleophiles, which is central to its biological activity. mdpi.comresearchgate.net

The reaction of isothiocyanates with nucleophiles, such as the thiol groups of cysteine residues in proteins, is a key aspect of their mechanism of action. mdpi.comnih.gov DFT calculations can be used to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different reaction pathways, the most likely mechanism can be determined.

A hypothetical reaction coordinate diagram for the reaction of this compound with a model nucleophile (e.g., methanethiol) could be constructed from these calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +8.1 |

| 5 | Products | -12.5 |

These mechanistic studies are vital for a complete understanding of the chemical and biological reactivity of this compound.

Emerging Research Applications and Future Directions in the Study of Ethyl 2s 2 Isothiocyanatopropanoate

Applications in Mechanistic Toxicology and Cellular Stress Response Research (excluding human safety)

The isothiocyanate moiety is a potent electrophile, capable of reacting with nucleophilic cellular components, most notably the thiol groups of cysteine residues in proteins. This reactivity is central to the toxicological and cellular stress responses elicited by ITCs. In a research context, ethyl (2S)-2-isothiocyanatopropanoate could serve as a model compound to investigate these fundamental mechanisms.

Studies on other ITCs have demonstrated that they can induce a variety of cellular stress responses. For example, many ITCs are known to trigger oxidative stress by depleting intracellular glutathione (B108866) (GSH), a key antioxidant, and by generating reactive oxygen species (ROS). nih.gov This disruption of the cellular redox balance can, in turn, activate signaling pathways involved in the stress response, such as the Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes. nih.gov The interaction of ITCs with proteins can also lead to the inhibition of enzymes and the disruption of cellular processes like the cell cycle, ultimately inducing apoptosis (programmed cell death) in various cell types. nih.gov

This compound, being a relatively small and simple ITC, could be used to probe these effects with a degree of specificity. Its chirality and ester functionality may influence its cellular uptake, distribution, and reactivity compared to more commonly studied ITCs like sulforaphane (B1684495) or phenethyl isothiocyanate (PEITC). nih.govmdpi.com Research using this compound could help to elucidate how the structural features of an ITC modulate its interaction with cellular targets and the subsequent stress response pathways that are activated.

Exploration in Agricultural and Plant Science Research: Role in Defense Mechanisms

In nature, isothiocyanates are key components of the plant defense system, particularly in the Brassicaceae family. nih.gov They are not present in their active form in intact plant tissues but are stored as stable precursors called glucosinolates. When the plant is damaged, for instance by a herbivore, the enzyme myrosinase is released and hydrolyzes the glucosinolates to produce highly reactive isothiocyanates. researchgate.net These compounds act as potent feeding deterrents and toxins to a wide range of pests and pathogens.

The parent amino acid for this compound is L-alanine. While glucosinolates are typically derived from chain-elongated or modified amino acids, the study of alanine-derived ITCs could provide insights into the diversity of plant defense compounds. Research could focus on identifying the specific glucosinolate precursor to this compound and the plant species that may produce it. Investigating the biosynthesis of such a glucosinolate would expand our understanding of the metabolic pathways involved in plant defense. Furthermore, the compound could be used in controlled studies to assess its efficacy as a natural pesticide or biofumigant against specific agricultural pests and soil-borne pathogens, a strategy that has been explored with other ITCs. nih.gov

Development as Chemical Probes and Tools for Proteomic Studies

The reactivity of the isothiocyanate group makes it an excellent warhead for the design of chemical probes to study protein function and identify new drug targets. Chemical proteomics aims to map the interactions between small molecules and proteins on a proteome-wide scale. Probes based on reactive natural products are a cornerstone of this field.

This compound could be readily modified to create a chemical probe for activity-based protein profiling (ABPP). This would typically involve the addition of a "handle" for detection and enrichment, such as an alkyne or azide (B81097) group, which can be used in click chemistry reactions to attach a reporter tag (e.g., a fluorophore or biotin). The resulting probe could then be used to label and identify its protein targets in complex biological samples.

Given that the cellular targets of many ITCs are still unknown, a probe based on the this compound scaffold could help to:

Identify novel protein targets of simple aliphatic ITCs.

Characterize the reactivity of different cysteine residues across the proteome.

Understand how the ethyl propanoate group influences target selectivity.

This approach would provide valuable data on the mechanism of action of this class of compounds and could uncover new proteins with druggable cysteine residues.

Potential Roles in Bioremediation and Environmental Chemistry Research

The fate of isothiocyanates in the environment is a relevant area of study, particularly in the context of their use as biofumigants in agriculture. Some soil microbes have been shown to degrade ITCs, suggesting a potential role for these microorganisms in bioremediation. nih.gov Studies on the degradation of methyl isothiocyanate, a soil fumigant, have shown that it can be broken down by soil microorganisms. epa.gov

Research into this compound could explore its persistence in soil and water, its potential for bioaccumulation, and the microorganisms capable of its degradation. nih.gov It is plausible that certain bacteria or fungi could utilize this compound as a source of carbon, nitrogen, or sulfur. Identifying and characterizing such microbes and their metabolic pathways could lead to the development of bioremediation strategies for environments contaminated with ITC-based compounds. For instance, studies on allyl isothiocyanate have shown it can be completely degraded by microorganisms and even serve as a substrate for methane (B114726) production in anaerobic digestion. nih.gov

Unexplored Biological Systems and New Mechanistic Hypotheses

Due to the limited research on this compound, its effects on a wide range of biological systems remain unknown. Future research could explore its activity in various model organisms, from bacteria and fungi to nematodes and insects, to identify novel biological effects.

New mechanistic hypotheses could be formulated based on its unique structure:

Chirality-dependent activity: The (S)-configuration of the molecule may lead to stereospecific interactions with enzymes or receptors, resulting in different biological effects compared to its (R)-enantiomer or the racemic mixture. Investigating the biological activity of both enantiomers would be a critical step.

Esterase-activated release: The ethyl ester group could be hydrolyzed by cellular esterases, releasing 2-isothiocyanatopropionic acid. This biotransformation could alter the compound's solubility, cell permeability, and reactivity, potentially acting as a pro-drug mechanism that influences its biological activity and targets.

Interaction with non-canonical targets: While cysteines are the primary targets of ITCs, they can also react with other nucleophiles. The specific electronic and steric properties of this compound might favor reactions with other amino acids or even nucleic acids, leading to unexplored biological consequences.

Integration with Omics Technologies (Proteomics, Metabolomics) for Comprehensive Research

A comprehensive understanding of the biological effects of this compound can be achieved by integrating various "omics" technologies.

Proteomics: As discussed in section 7.3, chemical proteomics can identify the direct protein targets of the compound. Additionally, global proteomics can be used to analyze changes in protein expression in response to treatment with this compound, revealing the cellular pathways that are perturbed.

Metabolomics: This technology can be used to profile the changes in the cellular metabolome following exposure to the compound. This could reveal downstream effects on metabolic pathways, identify biomarkers of exposure or effect, and elucidate the compound's own metabolic fate in the cell (e.g., conjugation with glutathione). nih.gov

By combining these approaches, researchers can build a systems-level understanding of how this compound interacts with biological systems, from its initial molecular interactions to the resulting global cellular response.

Current Challenges and Future Opportunities in Isothiocyanate Research

The study of this compound, and ITCs in general, faces several challenges but also presents numerous opportunities.

Challenges:

Synthesis and Purity: The synthesis of chiral ITCs can be challenging, and ensuring high enantiomeric purity is crucial for studying stereospecific effects. chemrxiv.orgmdpi.com

Reactivity and Stability: The high reactivity of the isothiocyanate group makes these compounds prone to degradation and reaction with components of culture media, which can complicate the interpretation of experimental results.

Lack of Specific Research: For lesser-known compounds like this compound, the absence of foundational research makes it difficult to secure funding and build upon previous work.

Future Opportunities:

Exploring Chemical Diversity: There is a vast, underexplored chemical space of synthetic and natural ITCs beyond the commonly studied examples. This compound represents an opportunity to expand this exploration.

Development of Novel Research Tools: The creation of chemical probes and other tools based on this and other novel ITCs will be invaluable for chemical biology and drug discovery.

Interdisciplinary Research: The study of this compound lies at the intersection of chemistry, biology, toxicology, and agricultural science, offering opportunities for collaborative, interdisciplinary research projects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2S)-2-isothiocyanatopropanoate to ensure high enantiomeric purity?

- Methodological Answer : The synthesis typically involves introducing the isothiocyanate group to a chiral propanoate precursor. A base such as potassium carbonate in acetone or ethanol under reflux conditions can facilitate nucleophilic substitution. Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize reaction time and minimize racemization . Chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution can then isolate the (2S)-enantiomer. Confirmation of enantiopurity requires polarimetry or chiral HPLC coupled with mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the stereochemistry at the chiral center. Infrared (IR) spectroscopy verifies the isothiocyanate group (sharp peak ~2050–2150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Cross-referencing with databases like PubChem or NIST ensures consistency with known spectral data .

Q. How can researchers mitigate hydrolysis of the isothiocyanate group during storage?

- Methodological Answer : Store the compound in anhydrous solvents (e.g., dry DMSO or THF) under inert gas (N₂ or Ar) at –20°C. Use molecular sieves to absorb residual moisture. Regularly assess stability via HPLC to detect hydrolysis products (e.g., thiourea derivatives). For long-term storage, lyophilization in amber vials minimizes photodegradation .

Advanced Research Questions

Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ kinetic studies using stopped-flow UV-Vis spectroscopy to track reaction rates with amines or thiols. Vary solvent polarity (e.g., DMSO vs. acetonitrile) to assess solvation effects on reactivity. Computational methods (DFT or MD simulations) can model transition states and predict regioselectivity. Validate results with X-ray crystallography of reaction intermediates .

Q. How can conflicting bioactivity results for this compound in enzyme inhibition assays be resolved?

- Methodological Answer : Contradictions may arise from impurities, solvent interference, or assay conditions. Perform rigorous purity checks via HPLC (>98% purity) and control for solvent effects (e.g., DMSO concentration ≤1%). Standardize assay protocols (e.g., fixed pH, temperature) across studies. Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and rule out false positives .

Q. What strategies enable the incorporation of this compound into peptide-based prodrugs while preserving stereochemistry?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Activate the isothiocyanate group with HOBt/DIC for coupling to amine-terminated peptides. Monitor coupling efficiency via MALDI-TOF MS. Chiral stability during conjugation can be assessed by circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the environmental fate of this compound in aqueous systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate hydrolysis and photolysis rates. Molecular dynamics (MD) simulations in explicit water can map degradation pathways. Validate predictions with LC-MS/MS analysis of degradation products under controlled UV exposure and pH conditions .

Methodological Frameworks

- Theoretical Basis : Link studies to established kinetic models (e.g., Eyring equation for reaction rates) or biochemical frameworks (e.g., lock-and-key enzyme inhibition) to contextualize findings .

- Data Validation : Cross-reference experimental results with PubChem, NIST, or crystallographic databases to ensure reproducibility and reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.